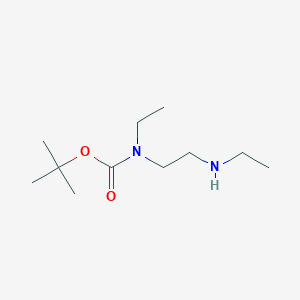

tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

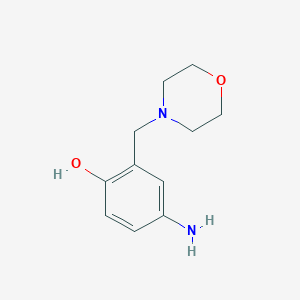

“tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate” is a chemical compound with the CAS Number: 122734-34-3 . It has a molecular weight of 216.32 and its IUPAC name is tert-butyl ethyl (2-(ethylamino)ethyl)carbamate . The compound is in liquid form and is stored at a temperature of 4°C, protected from light .

Molecular Structure Analysis

The InChI code for “tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate” is 1S/C11H24N2O2/c1-6-12-8-9-13 (7-2)10 (14)15-11 (3,4)5/h12H,6-9H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate” is a liquid . It is stored at a temperature of 4°C, protected from light .Scientific Research Applications

Synthesis and Chemical Reactions

The compound tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate is utilized in various synthetic pathways due to its versatility in chemical reactions. It serves as an intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), through a series of steps including acylation, nucleophilic substitution, and reduction, achieving a high total yield (Zhao et al., 2017)(Zhao et al., 2017). Additionally, its role in regioselective deprotection and acylation reactions, such as in the synthesis of derivatives containing independently removable amino-protecting groups, highlights its importance in creating complex molecular structures (Pak & Hesse, 1998)(Pak & Hesse, 1998).

Chemical Properties and Reactions

Research on tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate also delves into its chemical properties and reactions. Directed lithiation of derivatives, followed by reactions with various electrophiles, demonstrates its reactivity and the ability to yield substituted products efficiently (Smith, El‐Hiti, & Alshammari, 2013)(Smith, El‐Hiti, & Alshammari, 2013). These findings are significant for developing synthetic methodologies and understanding the compound's behavior under different chemical conditions.

Applications in Synthesis of Medicinal Compounds

The compound's utility extends to the synthesis of medicinal compounds, demonstrating its role in creating pharmacologically active agents. For example, its conversion into potent β-secretase inhibitors for treating diseases showcases its potential in drug discovery and development (Ghosh, Cárdenas, & Brindisi, 2017)(Ghosh, Cárdenas, & Brindisi, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name |

tert-butyl N-ethyl-N-[2-(ethylamino)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-6-12-8-9-13(7-2)10(14)15-11(3,4)5/h12H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXXMICHQDQBHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN(CC)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chloranyl-6-fluoranyl-phenyl)methyl]-1,5-bis(oxidanylidene)-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2595477.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2595478.png)

![Ethyl 5-(2-(4-chlorophenyl)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2595480.png)

![3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2595481.png)

![3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine;dihydrochloride](/img/no-structure.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2595495.png)

![N-(2-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2595497.png)

![3-Propan-2-yl-5-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2595499.png)